

In-Depth Technical Guide: Y-23684

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CAS Number: 118288-67-8

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Y-23684 is a novel anxiolytic agent with a unique chemical structure, identified as a partial agonist at the benzodiazepine receptor (BZR).[1] Its CAS number is 118288-67-8.[1] **Y-23684** has demonstrated a potent and selective anxiolytic profile in various preclinical models, with a reduced side-effect profile compared to full benzodiazepine agonists like diazepam. This suggests its potential as a therapeutic agent for anxiety disorders with an improved safety margin.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **Y-23684** in comparison to the full benzodiazepine agonist, diazepam.

Table 1: Benzodiazepine Receptor Affinity

| Compound | Ki (nM) |
|----------|---------|
| Y-23684 | 41 |
| Diazepam | 5.8 |



Ki (inhibition constant) is a measure of the drug's binding affinity to the benzodiazepine receptor. A lower Ki value indicates a higher affinity.

Table 2: In Vivo Efficacy in Animal Models

| Test | Species | Y-23684 ED50 (mg/kg) | Diazepam ED50 (mg/kg) |
|-----------------------------------|---------|------------------------------------|--------------------------|
| Anticonvulsant (vs. Bicuculline) | Rat | 1.3 | - |
| Anticonvulsant (vs. Bicuculline) | Mouse | 1.2 | - |
| Anti-punishment (Geller-Seifter) | Rat | 2-4 times lower than Diazepam | - |
| Anti-punishment (Water-lick) | Rat | 2-4 times lower than Diazepam | - |
| Anti-anxiety (Social Interaction) | Rat | Ten-fold more potent than Diazepam | - |
| Anti-anxiety (Elevated Plus-Maze) | Rat | Ten-fold more potent than Diazepam | - |
| Anti-anxiety (Light/Dark Box) | Mouse | Two-fold less potent than Diazepam | - |

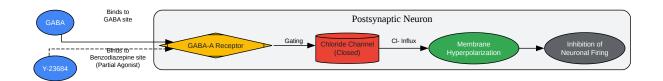
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Signaling Pathway

As a partial agonist at the benzodiazepine binding site on the GABAA receptor, **Y-23684** modulates the receptor's function. The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (CI-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.



Y-23684, by binding to the benzodiazepine site, allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to a more frequent opening of the chloride channel in the presence of GABA, thereby enhancing the inhibitory effect of GABA. Unlike full agonists which elicit a maximal response, partial agonists like **Y-23684** produce a submaximal response, which is thought to contribute to its reduced side-effect profile.



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GABA-A Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacological profiling of **Y-23684** are provided below.

Benzodiazepine Receptor Binding Assay

Objective: To determine the in vitro affinity of Y-23684 for the benzodiazepine receptor.

Methodology:

- Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times with fresh buffer to remove endogenous GABA. The final pellet, containing the synaptic membranes, is resuspended in the assay buffer.
- Binding Assay: The assay is performed in a final volume of 1 ml containing the rat brain membranes, [3H]-flunitrazepam (a radiolabeled benzodiazepine ligand), and varying concentrations of Y-23684 or diazepam.
- Incubation: The mixture is incubated at 0-4°C for 60 minutes to reach equilibrium.

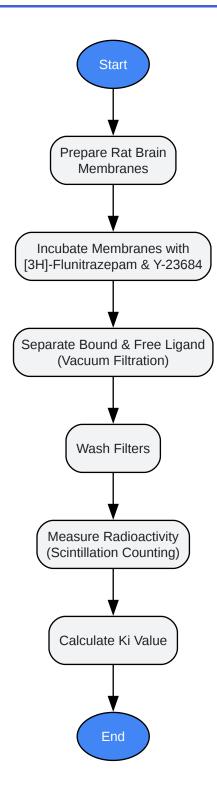




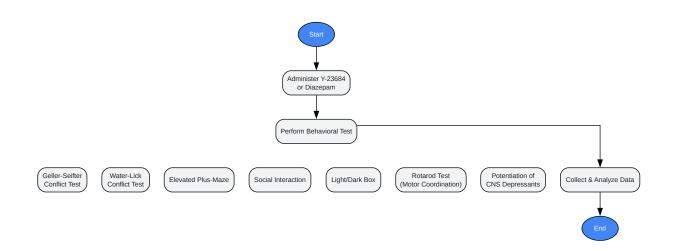


- Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled diazepam. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are calculated from the IC50 values (concentration of the drug that inhibits 50% of specific [3H]-flunitrazepam binding) using the Cheng-Prusoff equation.









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References

- 1. Mechanism of action of benzodiazepines on GABAA receptors PMC [pmc.ncbi.nlm.nih.gov]
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